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Compound of Interest

Compound Name: 1-Aminopiperidine

Cat. No.: B145804 Get Quote

The 1-aminopiperidine moiety is a versatile and valuable scaffold in modern medicinal

chemistry. Its unique structural and physicochemical properties often contribute to enhanced

pharmacological profiles, including improved solubility, bioavailability, and target-binding affinity.

[1] This guide provides a comparative analysis of the applications of 1-aminopiperidine and its

derivatives in the design of novel therapeutics, with a focus on dopamine transporter inhibitors,

CCR5 antagonists, and dipeptidyl peptidase-IV (DPP-IV) inhibitors. Experimental data is

presented to compare these agents with alternative compounds, and detailed experimental

protocols for key assays are provided.

Dopamine Transporter (DAT) Inhibitors
Atypical dopamine transporter (DAT) inhibitors are being investigated for their therapeutic

potential in treating psychostimulant use disorders. The 1-aminopiperidine scaffold has been

explored as a bioisosteric replacement for the piperazine ring in modafinil analogues to

improve metabolic stability and fine-tune pharmacological activity.[2][3]

Comparative Analysis of DAT Inhibitors
The following table summarizes the binding affinities (Ki) of several 1-aminopiperidine
derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and

norepinephrine transporter (NET), in comparison to piperazine analogues and cocaine.
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Compoun
d ID

Core
Scaffold

DAT Ki
(nM)

SERT Ki
(nM)

NET Ki
(nM)

DAT/SER
T
Selectivit
y

Referenc
e

7

1-

Aminopiper

idine

50.6 >10,000 1,170 >197 [2]

21b

1-

Aminopiper

idine

77.2 >10,000 1,460 >129 [2]

33

1-

Aminopiper

idine

30.0 >10,000 1,060 >333 [2]

1 (JJC8-

091)
Piperazine 230 >10,000 1,100 >43 [2]

2 (JJC8-

088)
Piperazine 2.60 4,880 141 1,877 [2]

Cocaine Tropane 261 304 530 1.16 [2]

The data indicates that the 1-aminopiperidine derivatives (7, 21b, and 33) maintain moderate

to high affinity for DAT while exhibiting excellent selectivity over SERT.[2] Notably, these

compounds showed an atypical DAT inhibitor profile with minimal stimulation of ambulatory

activity in mice compared to cocaine, suggesting a lower potential for abuse.[2][3]

Experimental Protocols
Radioligand Binding Assays for DAT, SERT, and NET:

Source: Rat striatum (for DAT) and whole brain minus striatum (for SERT and NET) tissue

homogenates.

Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

Procedure:
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Tissue homogenates are incubated with the respective radioligand and varying

concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g.,

60-120 minutes).

Non-specific binding is determined in the presence of a high concentration of a known

ligand (e.g., 10 µM cocaine for DAT).

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman

GF/B).

Filters are washed with ice-cold buffer to remove unbound radioligand.

The radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis: The IC50 values are determined by non-linear regression analysis of the

competition binding data. Ki values are calculated using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Caption: Workflow for the development and evaluation of 1-aminopiperidine-based DAT

inhibitors.

CCR5 Antagonists for HIV-1 Treatment
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of

macrophage-tropic (R5) strains of HIV-1 into host cells. 4-aminopiperidine derivatives have

been instrumental in the development of potent CCR5 antagonists.[4]

Comparative Analysis of CCR5 Antagonists
The following table presents the in vitro anti-HIV-1 activity (IC50) of a 4-aminopiperidine-based

CCR5 antagonist, Sch-350634, and compares it with other CCR5 antagonists.

Compound Core Scaffold
CCR5 Binding
IC50 (nM)

Anti-HIV-1
Activity IC50
(nM)

Reference

Sch-350634
4-

Aminopiperidine
1.1 0.5 [4]

Compound 11f
Piperidine-4-

carboxamide
0.8 0.59 [5]

Compound 12e
5-Oxopyrrolidine-

3-carboxamide
38 490 [6]

Maraviroc
Tropane

analogue
2.3 2.0 [7]

The 4-aminopiperidine-containing compound, Sch-350634, demonstrates potent CCR5 binding

and excellent antiviral activity, comparable to other classes of CCR5 antagonists.[4][5] The

development of efficient synthetic routes to 4-substituted-4-aminopiperidine derivatives has

been crucial for exploring the structure-activity relationships in this class of compounds.[4]

Experimental Protocols
CCR5 Radioligand Binding Assay:
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Cell Line: CHO cells stably expressing the human CCR5 receptor.

Radioligand: [¹²⁵I]-MIP-1α or another suitable labeled chemokine.

Procedure:

Cell membranes are prepared from the CCR5-expressing CHO cells.

Membranes are incubated with [¹²⁵I]-MIP-1α and various concentrations of the test

compound in a binding buffer.

Incubation is performed at room temperature for approximately 60 minutes.

The reaction is terminated by filtration through glass fiber filters pre-soaked in a blocking

agent (e.g., polyethyleneimine).

Filters are washed with cold buffer and radioactivity is measured using a gamma counter.

Data Analysis: IC50 values are calculated from the competition binding curves by non-linear

regression.

Anti-HIV-1 Assay (PBMC):

Cells: Human peripheral blood mononuclear cells (PBMCs) stimulated with

phytohemagglutinin (PHA) and interleukin-2 (IL-2).

Virus: A CCR5-tropic strain of HIV-1.

Procedure:

Stimulated PBMCs are infected with HIV-1 in the presence of serial dilutions of the test

compound.

The cultures are incubated for 7 days at 37°C in a CO₂ incubator.

Virus replication is quantified by measuring the reverse transcriptase (RT) activity or p24

antigen concentration in the culture supernatant.
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Data Analysis: The IC50 is defined as the compound concentration that inhibits virus

replication by 50% compared to the virus control without any compound.
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Caption: Mechanism of action of 4-aminopiperidine-based CCR5 antagonists in preventing

HIV-1 entry.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2

diabetes. They work by prolonging the action of incretin hormones, such as GLP-1. The

aminopiperidine scaffold has been incorporated into the design of potent and selective DPP-IV

inhibitors.[8]

Comparative Analysis of DPP-IV Inhibitors
The following table compares the DPP-IV inhibitory activity of a novel 4-aminopiperidine

derivative with the well-established drug, Sitagliptin.

Compound ID Core Scaffold DPP-IV IC50 (µM) Reference

9i
4-Aminopiperidine-

quinazoline-uracil
9.25 ± 0.57 [8]

Sitagliptin Triazolopiperazine 0.019 [8]

In this series, compound 9i, a hybrid molecule containing a 4-aminopiperidine moiety, showed

promising DPP-IV inhibitory activity.[8] While not as potent as Sitagliptin in this specific study,

the result highlights the potential of the aminopiperidine scaffold in the design of new DPP-IV

inhibitors. Further optimization of this scaffold could lead to compounds with improved potency.
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Experimental Protocols
DPP-IV Inhibition Assay:

Enzyme: Recombinant human DPP-IV.

Substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-AMC.

Procedure:

The DPP-IV enzyme is pre-incubated with various concentrations of the inhibitor in a

suitable buffer (e.g., Tris-HCl, pH 8.0) in a 96-well plate.

The reaction is initiated by adding the substrate (G-p-NA).

The plate is incubated at 37°C.

The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at

405 nm (for p-nitroanilide) or fluorescence (for AMC) over time using a microplate reader.

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce

the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the

inhibitor concentration.
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Caption: The role of aminopiperidine DPP-IV inhibitors in the incretin signaling pathway.

Conclusion
The 1-aminopiperidine scaffold and its derivatives have proven to be of significant interest in

drug discovery, contributing to the development of potent and selective modulators of various

biological targets. As demonstrated in the case of DAT inhibitors, CCR5 antagonists, and DPP-

IV inhibitors, this structural motif can be effectively utilized to optimize the pharmacological

properties of drug candidates. The comparative data presented highlights the potential of 1-
aminopiperidine-containing compounds to rival or even surpass existing therapeutic

alternatives. Further exploration of this versatile scaffold is warranted to unlock its full potential

in the design of novel therapeutics for a wide range of diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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